molecular formula C17H20N2O3S2 B2958358 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 898422-84-9

2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2958358
CAS No.: 898422-84-9
M. Wt: 364.48
InChI Key: HSARMNFZLMGQHP-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ( 898422-84-9) is a synthetic small molecule with a molecular formula of C17H20N2O3S2 and a molecular weight of 364.48 g/mol . This chemical features a benzamide core linked to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine group via a sulfonamide linkage, a structural motif common in medicinal chemistry research . The 2-aminothiazole scaffold is a privileged structure in drug discovery due to its wide range of pharmacological applications . Compounds based on this structure have been investigated as potent inhibitors of various enzymes, such as urease, α-glucosidase, and α-amylase, making them candidates for research into conditions like diabetes and infections caused by urease-producing bacteria . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, serving as valuable pharmacological tools for neurological research . This product is offered with a purity of 90% or higher and is listed for non-human research applications only . It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-24(21,22)15-7-5-4-6-12(15)16(20)19-17-18-13-9-8-11(2)10-14(13)23-17/h4-7,11H,3,8-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSARMNFZLMGQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule belonging to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O2S2
  • Molecular Weight : 306.43 g/mol

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown inhibitory activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The cytotoxic potency is often evaluated using the MTT assay or crystal violet assay to determine IC50 values.

CompoundCell LineIC50 (µM)
Benzothiazole Derivative AMCF-75.0
Benzothiazole Derivative BHCT-1163.8
This compound TBDTBD

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Benzothiazole derivatives have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). For example, the compound demonstrated significant inhibition of LO with an IC50 value in the sub-micromolar range under both activated neutrophils and cell-free conditions.

The biological activity of This compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to cancer proliferation and inflammation.

Case Studies

  • Antitumor Efficacy : In a study evaluating several benzothiazole derivatives for their cytotoxic effects on cancer cell lines, one derivative showed an IC50 value of 4.5 µM against MCF-7 cells. This suggests that structural modifications can enhance or diminish the antitumor properties of these compounds.
  • Inflammation Models : Another study focused on the anti-inflammatory effects of similar compounds demonstrated a significant reduction in inflammatory markers in animal models treated with benzothiazole derivatives.

Comparison with Similar Compounds

Core Benzamide Derivatives

  • N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives (e.g., 2-BTBA and 2-BTFBA):
    • Lack the tetrahydro ring system, reducing lipophilicity and conformational stability compared to the target compound.
    • Fluorinated analogs (e.g., 2-BTFBA) exhibit altered electronic profiles but retain simpler benzothiazole cores .

Sulfonyl/Sulfanyl Substituted Analogs

  • N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)-3-(Methylsulfanyl)Benzamide (BG14840) :
    • Replaces ethanesulfonyl with methylsulfanyl, reducing electron-withdrawing effects. Molecular weight: 318.46 (vs. ~350–370 for the target compound). Likely less stable under oxidative conditions .
  • 2-(Benzenesulfonyl)-N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide (BI93664) :
    • Acetamide backbone (vs. benzamide) with benzenesulfonyl. Molecular weight: 350.44. The phenyl group may enhance π-π interactions but reduce solubility .

Complex Heterocyclic Derivatives

  • Structural bulk may limit bioavailability compared to the target compound .
  • Tricyclic Dioxa-Thia-Aza Derivatives (CM962627) :
    • Features a fused tricyclic system, enhancing rigidity but likely reducing metabolic flexibility. Molecular weight exceeds 400, suggesting lower solubility .

Key Structural Variations and Implications

Compound Name Core Structure Substituent Molecular Weight Key Properties
Target Compound Benzamide + Tetrahydro BTZ Ethanesulfonyl ~350–370* High electron withdrawal, enhanced stability, moderate lipophilicity
BG14840 Benzamide + Tetrahydro BTZ Methylsulfanyl 318.46 Lower stability (sulfanyl group), reduced electron withdrawal
BI93664 Acetamide + Tetrahydro BTZ Benzenesulfonyl 350.46 Increased π-π interactions, potential solubility challenges
N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide (2-BTFBA) Benzamide + Benzothiazole Fluorine ~258–270 Enhanced polarity, simpler structure, lower molecular weight
Ethyl Carbamate Derivative (CAS 904925-05-9) Carbamate + Tetrahydro BTZ Ethoxycarbonyl ~250–270 Reduced metabolic resistance (carbamate vs. sulfonyl)

*Estimated based on similar structures.

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